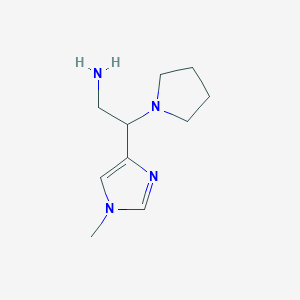
2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine, also known as MPPE, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. MPPE is a chiral compound that belongs to the class of imidazolyl-pyrrolidine derivatives. It has been synthesized by several methods and has been studied for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Organic Synthesis
Research has explored the use of compounds similar to 2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine in catalysis. For example, Pd(II) complexes with ONN pincer ligands, including those related to the chemical structure , have demonstrated excellent catalytic activity, particularly in the Suzuki-Miyaura reaction. Such studies underline the potential of these complexes in facilitating organic synthesis processes, offering a pathway to efficient bond formation (Shukla et al., 2021).
Photochromic Systems
The research on photochromic systems incorporating imidazo[1,2-a]pyridine rings highlights the dynamic light-responsive properties of these compounds. They exhibit reversible photo-induced transformations, making them intriguing for applications in molecular switches, data storage, and photonic devices. The detailed study of their photoreaction mechanisms can lead to the development of advanced materials with tailored photoresponsive behaviors (Nakayama et al., 1991).
Anticancer Activity
Compounds containing benzimidazole and related to this compound have shown potential anticancer activity. Specifically, Zn(II) complexes with benzimidazole-based derivatives have been evaluated for their cytotoxic properties against various carcinoma cells. This research offers a foundation for developing novel anticancer agents by exploring the interaction of these complexes with biological targets (Zhao et al., 2015).
Platelet-Activating Factor Antagonism
Research into the synthesis and structure-activity relationships of benzodiazepine and benzazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine has opened avenues for designing potent antagonists of platelet-activating factor (PAF). These findings have significant implications for developing therapies to treat diseases where PAF plays a critical role, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Fray et al., 1995).
Luminescent Properties for Sensing and Imaging
Lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines exhibit luminescent properties that are useful in sensing and imaging applications. These complexes can serve as probes for biological systems, offering methods to detect and visualize biological processes at the molecular level. The study of their luminescent properties can lead to the development of new diagnostic tools (Petoud et al., 1997).
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13-7-9(12-8-13)10(6-11)14-4-2-3-5-14/h7-8,10H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFOPYUVTWWQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)
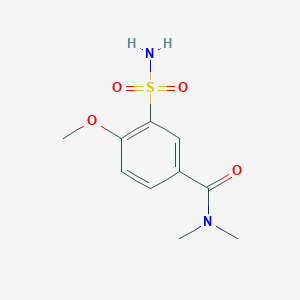
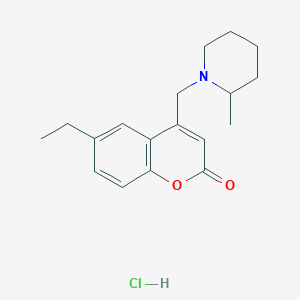
![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)

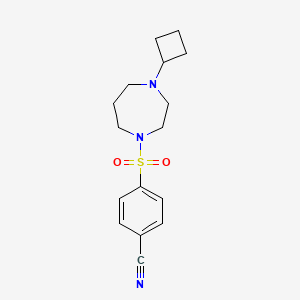
![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)
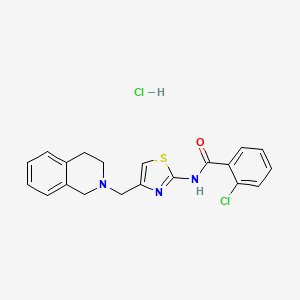
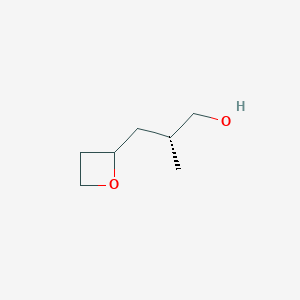
![Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2616646.png)